2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-25-15-9-5-8-14(11-15)20-17(24)12-26-18-22-21-16(23(18)19)10-13-6-3-2-4-7-13/h2-9,11H,10,12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENIRVVDQGBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl moiety serves as a primary site for nucleophilic displacement due to its moderate leaving group capacity. Reaction conditions strongly influence outcomes:
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Key Insight : Microwave-assisted alkylation reduces reaction times from hours (conventional) to minutes (e.g., 15–30 min at 120°C under 300 W irradiation) while maintaining yields >80% .
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 6 hr | Sulfoxide (-SO-) | 90% | |
| mCPBA | DCM, 0°C, 2 hr | Sulfone (-SO₂-) | 95% | |
| KMnO₄ | H₂O, 50°C, 4 hr | Over-oxidation to carboxylic acid | 40% |
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Notable Finding : Sulfoxide derivatives exhibit enhanced solubility in polar solvents (e.g., DMSO), making them preferable for biological assays .
Functionalization of the Triazole Core
The 1,2,4-triazole ring undergoes regioselective modifications:
a) Amino Group Reactivity (4-position)
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Acetylation : Acetic anhydride/pyridine yields N-acetyl derivatives (85–92% yield) .
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form imines (70–78% yield) .
b) Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the triazole (60–65% yield) .
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Halogenation : NBS or Cl₂/FeCl₃ adds halogens to the benzyl substituent (55–70% yield).
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Yield | Application |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | Carboxylic acid derivative | 88% | Precursor for salt forms |
| NaOH (10%), EtOH, 4 hr | Sodium carboxylate | 92% | Improved aqueous solubility |
Metal Complexation
The triazole nitrogen atoms coordinate with transition metals, forming stable complexes:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | MeOH, RT, 2 hr | Octahedral geometry | 4.8 ± 0.2 |
| Zn(II) chloride | DMF, 60°C, 4 hr | Tetrahedral coordination | 3.9 ± 0.3 |
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Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound (MIC reduced by 4–8× against S. aureus) .
Photochemical Reactions
UV irradiation (254 nm) induces C-S bond cleavage, generating:
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Radical Intermediates : Trapped with TEMPO, confirming radical pathway .
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Degradation Products : Benzyltriazole and methoxyphenyl acetamide fragments (identified via LC-MS) .
Comparative Reactivity Table
| Functional Group | Reactivity Order | Preferred Solvent |
|---|---|---|
| Sulfanyl (-S-) | Alkylation > Oxidation > Arylation | DMF |
| Triazole NH₂ | Acetylation > Schiff base | Pyridine |
| Acetamide | Hydrolysis > Metal coordination | H₂O/EtOH |
Mechanistic Insights
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Nucleophilic Substitution : Follows an SN² mechanism at the sulfanyl group, confirmed by kinetic studies .
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Oxidation : Proceeds via a two-electron transfer pathway, with H₂O₂ showing first-order kinetics .
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Metal Binding : DFT calculations indicate N1 and N2 of the triazole are primary coordination sites .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide in cancer therapy. For instance:
- Cytotoxicity Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for treating malignancies .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways and disruption of mitochondrial function in cancer cells. This was evidenced by increased caspase activity and morphological changes indicative of apoptosis in treated cell lines .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity:
- Broad Spectrum Activity : It has been reported to possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. This is particularly relevant given the rising resistance to existing antibiotics .
- Enzyme Inhibition : The compound's structural features enable it to act as an inhibitor of specific enzymes that are critical for the survival and proliferation of microbial pathogens. For example, it has shown potential as an inhibitor of certain β-lactamases, which are responsible for antibiotic resistance .
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes is another area of research:
- α-glucosidase Inhibition : Research indicates that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This property could be beneficial in managing diabetes by controlling blood sugar levels .
- Acetylcholinesterase Inhibition : The compound has also been studied for its potential to inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the substituents, molecular weights, and biological activities of key analogs:
Key Findings from Structural Comparisons
Substituent Influence on Activity :
- Aromatic Groups : The benzyl group in the target compound may enhance hydrophobic interactions in receptor binding compared to smaller groups (e.g., 2-chlorophenyl in ). Larger substituents like bromophenyl () or allyl groups () are associated with enzyme inhibition or structural stability .
- Methoxy Positioning : The 3-methoxy group on the acetamide phenyl ring (target compound) contrasts with 4-methoxy () or 2-methoxy-5-methyl (), which may alter solubility or target specificity .
- Heterocyclic Modifications : Pyridinyl substituents (VUAA-1, OLC-12) are critical for Orco channel modulation, highlighting the role of electron-rich aromatic systems in ion channel interactions .
Biological Activity Trends: Anti-inflammatory Potential: Compounds with furan-2-yl () or methoxyphenyl groups () show anti-exudative activity, suggesting the target compound’s 3-methoxyphenyl group may confer similar properties . Enzyme Inhibition: Substituents like cyclohexylmethyl () or bromophenyl () correlate with HIV-1 RT or kinase inhibition, implying that bulkier groups may stabilize enzyme binding . Orco Modulation: Ethyl and pyridinyl groups (VUAA-1, OLC-12) are essential for agonism, while butylphenyl (OLC-15 in ) shifts activity to antagonism, demonstrating substituent-dependent functional switching .
Discussion of Structure-Activity Relationships (SAR)
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro () or bromo () substituents may enhance binding to charged residues in enzymes, while methoxy groups () improve solubility for systemic distribution .
- Steric Effects : Bulky substituents (e.g., benzyl, cyclohexylmethyl) likely occupy hydrophobic pockets in targets like HIV-1 RT, whereas smaller groups (e.g., methyl) may favor membrane permeability .
- Pharmacophore Optimization : The triazole-sulfanyl-acetamide core is conserved across analogs, with modifications at positions 4 and 5 tailoring selectivity for specific biological pathways .
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
The compound has the following chemical characteristics:
- Molecular Formula : C11H13N5OS
- Molecular Weight : 263.32 g/mol
- CAS Number : Not specified in the provided data but can be referenced as CB2237035 .
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole with appropriate acetamide derivatives. The process often requires specific conditions such as temperature control and the use of catalysts to achieve optimal yields .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : It is believed that the compound interacts with specific proteins involved in cell proliferation and apoptosis. Molecular docking studies suggest that it may inhibit enzymes critical for tumor growth, such as thymidylate synthase and HDAC .
- Case Studies : In vitro studies have shown that this compound demonstrates IC50 values comparable to established chemotherapeutics like doxorubicin against certain cancer cell lines .
Antimicrobial Properties
In addition to its anticancer potential, the compound has displayed notable antimicrobial activity:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicates that modifications in the triazole ring enhance its antibacterial efficacy .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-chloroacetamide derivatives with thiol-containing triazole precursors. For example, chloroacetyl chloride can be reacted with aminothiazole intermediates in dioxane with triethylamine as a base at 20–25°C. Post-reaction, the product is precipitated with water, filtered, and recrystallized from ethanol-DMF mixtures. Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time to improve yields (e.g., 68% yield achieved under similar conditions) .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.05–7.20 ppm, NH peaks at δ 12.16 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent geometry, as demonstrated for structurally related triazole-acetamide derivatives .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 49.53% calculated vs. 49.24% observed) .
Q. What initial biological screening models are appropriate to assess anti-inflammatory activity?
- Methodological Answer : Use the formalin-induced rat paw edema model to evaluate anti-exudative activity. Dose-response studies (e.g., 50–200 mg/kg) can quantify reductions in edema volume, with statistical analysis comparing treated vs. control groups. Reference compounds like indomethacin provide benchmark activity levels .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or aryl groups) influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varied substituents (e.g., halogens, methoxy, nitro groups). For example:
- Replace the 3-methoxyphenyl group with 4-fluorophenyl or 4-chlorophenyl to assess electronic effects.
- Test anti-inflammatory activity in parallel with computational docking (e.g., COX-2 enzyme binding).
- Data from related compounds show that electron-withdrawing groups (e.g., Cl, NO₂) enhance activity by 20–30% compared to electron-donating groups .
Q. What computational strategies can predict the compound’s reactivity or biological targets?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state modeling) and molecular dynamics simulations to:
- Predict reaction pathways for synthesis optimization .
- Identify potential protein targets (e.g., kinases, COX-2) via molecular docking (AutoDock Vina) and pharmacophore mapping .
- Validate predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can contradictions in biological data (e.g., variable efficacy across studies) be resolved?
- Methodological Answer : Systematically analyze variables:
- Experimental Design : Control for animal model variability (e.g., Sprague-Dawley vs. Wistar rats) and dosing regimens.
- Bioavailability : Assess solubility (logP) and metabolic stability (e.g., liver microsome assays).
- Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) and meta-analysis of published datasets .
Safety and Handling Protocols
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C, away from moisture and light.
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure.
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, administer oxygen and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
